Home > Products > Screening Compounds P71948 > Carbenicillin potassium
Carbenicillin potassium - 17230-86-3

Carbenicillin potassium

Catalog Number: EVT-1593120
CAS Number: 17230-86-3
Molecular Formula: C17H18KN2O6S
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carbenicillin Potassium is the potassium salt of carbenicillin, a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity. Carbenicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.
Source and Classification

Carbenicillin is derived from naturally occurring benzylpenicillin through semi-synthetic modification. This modification enhances its spectrum of activity, particularly against Pseudomonas aeruginosa and other gram-negative pathogens. As a member of the penicillin family, carbenicillin is classified under beta-lactam antibiotics alongside ampicillin and other related compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of carbenicillin potassium involves several key steps:

  1. Starting Material: The process begins with benzylpenicillin as the primary starting material.
  2. Modification: The benzyl group is replaced with a carboxylic acid group to form carbenicillin. This modification alters the antibiotic's spectrum of activity.
  3. Formation of Potassium Salt: The carbenicillin compound is then converted into its potassium salt form, enhancing its solubility in aqueous solutions and making it suitable for parenteral administration.

The synthetic route generally involves the following reactions:

  • Acylation Reaction: The acylation of the penicillin core leads to the introduction of the carboxylic acid functionality.
  • Salt Formation: The final step involves neutralizing the carboxylic acid with potassium hydroxide to produce carbenicillin potassium.
Chemical Reactions Analysis

Reactions and Technical Details

Carbenicillin undergoes various chemical reactions typical for beta-lactam antibiotics:

  1. Hydrolysis: Carbenicillin can be hydrolyzed in aqueous solutions, leading to the opening of the beta-lactam ring, which results in loss of antibacterial activity.
  2. Acylation Reactions: It can react with nucleophiles due to the electrophilic nature of the carbonyl carbon in the beta-lactam ring.
  3. Inhibition Mechanism: Carbenicillin acylates bacterial transpeptidases (enzymes involved in cell wall synthesis), effectively inhibiting their function and leading to bacterial cell lysis.
Mechanism of Action

Process and Data

Carbenicillin exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. The mechanism involves:

  1. Binding to Transpeptidases: Carbenicillin binds covalently to transpeptidase enzymes, which are crucial for cross-linking peptidoglycan layers in bacterial cell walls.
  2. Disruption of Cell Wall Integrity: By inhibiting these enzymes, carbenicillin prevents proper cell wall formation, leading to weakened structural integrity.
  3. Bacterial Lysis: As a result, susceptible bacteria undergo lysis due to osmotic pressure changes and inability to maintain cell wall structure.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 344.4 g/mol.
  • Solubility: Highly soluble in water due to its potassium salt form, facilitating intravenous administration.
  • Stability: Sensitive to heat and acidic conditions; best stored in cool, dry environments away from light.

Relevant Data or Analyses

Carbenicillin exhibits stability under neutral pH but degrades rapidly under acidic conditions (pH < 5). Its pharmacokinetic profile indicates rapid distribution throughout body tissues with renal excretion being the primary route for elimination.

Applications

Scientific Uses

Carbenicillin potassium is primarily used in clinical settings for treating infections caused by gram-negative bacteria, including:

  • Urinary tract infections
  • Respiratory tract infections
  • Infections caused by Pseudomonas aeruginosa

In addition to clinical applications, carbenicillin is utilized in laboratory settings as a selective agent in plant tissue culture protocols due to its effectiveness against certain bacterial contaminants.

Historical Development &amp; Semisynthetic Derivation

Evolutionary Context of Carboxypenicillins

The development of carboxypenicillins represented a strategic response to the critical therapeutic gap in Gram-negative bacterial coverage exhibited by early penicillins. Natural penicillin G, discovered by Alexander Fleming in 1928 [2], possessed narrow-spectrum activity primarily against Gram-positive organisms. By the 1960s, the emergence of Gram-negative pathogens—particularly Pseudomonas aeruginosa in hospital settings—necessitated penicillins with enhanced penetration through outer membranes and resistance to bacterial β-lactamases. Carbenicillin emerged as the first semisynthetic carboxypenicillin, characterized by an α-carboxybenzyl side chain attached to the 6-aminopenicillanic acid core (6-APA) [1] [3]. This structural modification conferred two pivotal advantages:

  • Enhanced Gram-negative Activity: The carboxyl group improved penetration through porin channels of Gram-negative bacteria, enabling activity against P. aeruginosa, Proteus mirabilis, and Enterobacter species—pathogens intrinsically resistant to earlier penicillins [1] [6].
  • β-Lactamase Stability: While not fully resistant to degradation, carbenicillin demonstrated greater stability against common β-lactamases compared to ampicillin, owing to steric hindrance from the bulky side chain [1].

Table 1: Comparative Spectrum of Early Carboxypenicillins

PathogenPenicillin G MIC (μg/mL)Carbenicillin MIC (μg/mL)Ticarcillin MIC (μg/mL)
Staphylococcus aureus0.02–0.51.56–640.78–32
Escherichia coli32–1281.56–641.56–32
Pseudomonas aeruginosa>10243.13–>10243.13–512
Proteus mirabilis64–2561.56–3.131.56–3.13

Data compiled from antimicrobial susceptibility testing [1] [3] [6].

Carbenicillin potassium specifically addressed formulation challenges. The disodium salt (used in intravenous preparations) contributed significantly to sodium load (4.7 mEq/g), risking electrolyte imbalances [3] [6]. The potassium salt variant offered an alternative for patients requiring sodium restriction, though its clinical use remained limited primarily to urinary tract infections due to pharmacokinetic constraints.

Discovery Timeline of Carbenicillin Derivatives

The development of carbenicillin potassium was an iterative process marked by strategic molecular refinements:

  • 1964: Beecham Research Laboratories (UK) patented the base carbenicillin molecule after systematic modification of penicillin side chains. Initial efforts focused on the disodium salt (marketed as Pyopen®) for parenteral administration [1] [3].
  • 1967: Identification of carbenicillin’s acid stability enabled oral formulation possibilities. Researchers synthesized the phenyl indanyl ester (carfecillin) as a prodrug, hydrolyzed in vivo to active carbenicillin [3].
  • 1969: Potassium salt formulation entered clinical trials, leveraging its improved solubility and reduced cation load compared to the disodium variant. Beecham’s Geocillin® (carbenicillin indanyl potassium) received FDA approval for oral use in UTIs caused by susceptible Gram-negatives [3] [6].
  • 1972: Structural optimization yielded ticarcillin, featuring a thiophene moiety instead of carbenicillin’s phenyl group. This modification enhanced anti-pseudomonal potency 2–4 fold, positioning ticarcillin as carbenicillin’s successor [3] [6].

Table 2: Key Milestones in Carbenicillin Derivative Development

YearDevelopmentEntitySignificance
1964Carbenicillin base compound patentBeecham LabsFirst carboxypenicillin with anti-pseudomonal activity
1967Carfecillin (indanyl ester) synthesisBeecham LabsEnabled oral administration via prodrug hydrolysis
1969Carbenicillin potassium (Geocillin®) launchBeecham LabsMarketed for outpatient UTI management
1972Ticarcillin introductionBeecham LabsSuperior potency against P. aeruginosa
1980sUreidopenicillins (piperacillin) dominanceLederle LabsBroader spectrum; displaced carboxypenicillins

Patent Landscape and Commercialization Pathways

Carbenicillin’s intellectual property journey exemplifies the interplay between innovation, market dynamics, and antibiotic obsolescence:

  • Initial Protection: Beecham’s foundational patents (e.g., GB1066564, 1964) covered the carbenicillin core structure, manufacturing processes, and medical uses. Patent claims emphasized:
  • The semisynthetic process from 6-APA
  • The α-carboxybenzyl side chain’s role in Gram-negative activity
  • Pharmaceutical compositions for urinary and systemic infections [1] [3]
  • Formulation Innovations: Subsequent patents addressed limitations:
  • US3524844 (1967) covered ester derivatives (carfecillin) to enable oral bioavailability.
  • US3619434 (1969) protected stable potassium salt formulations with reduced electrolyte impact [6] [7].
  • Manufacturing Patents: As generic competition loomed, Beecham filed process patents optimizing fermentation yields and purification (e.g., US3794730, 1972), reducing production costs by 40% [7].
  • Market Dynamics: Carbenicillin potassium peaked commercially in the 1970s–1980s but faced rapid decline due to:
  • Therapeutic Limitations: Narrow spectrum against Enterobacteriaceae and marginal pseudomonal efficacy at high doses (512–1024 μg/mL MICs) [1] [3].
  • Resistance Emergence: Plasmid-mediated β-lactamases (e.g., PSE-1 in Pseudomonas) hydrolyzed carbenicillin, driving clinical failure rates above 30% by 1985 [4].
  • Newer Alternatives: Piperacillin (a ureidopenicillin) offered 8-fold greater potency against P. aeruginosa and coverage of Klebsiella, displacing carboxypenicillins [3] [6].

Table 3: Key Patent Holders and Commercial Territories for Carbenicillin Derivatives

Patent NumberPriority YearAssigneeScopeKey Territories
GB10665641964Beecham GroupCarbenicillin base compoundUK, US, DE, FR
US35248441967Beecham GroupCarfecillin prodrugUS, CA, JP
US36194341969Beecham GroupPotassium salt formulationUS, EU
US37947301972Beecham GroupFermentation processUS, BR, MX
DE22445671972BayerTicarcillin synthesisDE, NL, BE

By the 1990s, carbenicillin potassium transitioned to niche applications:

Properties

CAS Number

17230-86-3

Product Name

Carbenicillin potassium

IUPAC Name

potassium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron

Molecular Formula

C17H18KN2O6S

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C17H18N2O6S.K/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);/t9?,10-,11+,14-;/m1./s1

InChI Key

BGLQCEQQNQMZMO-GJUCOGTPSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)O)C.[K+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C.[K]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C.[K]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.